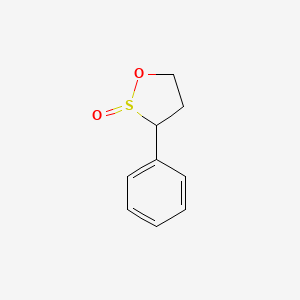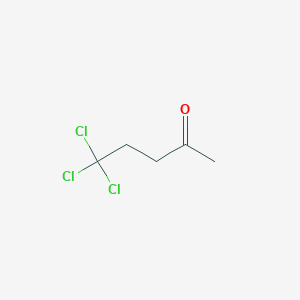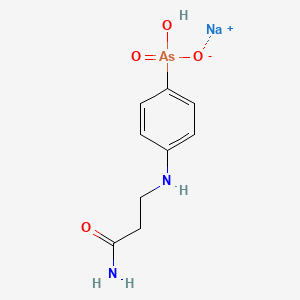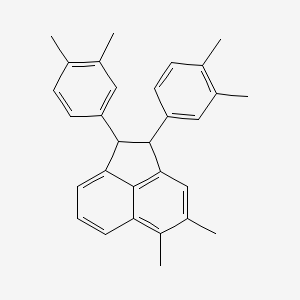
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a dihydroacenaphthylene core
Métodos De Preparación
The synthesis of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3), zirconium tetrachloride (ZrCl4), or aluminum bromide (AlBr3) . The reaction conditions often require controlled temperatures and the addition of organic bases or salts to enhance the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur with halogens (e.g., bromine or chlorine) under appropriate conditions, leading to halogenated derivatives
Aplicaciones Científicas De Investigación
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparación Con Compuestos Similares
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
1,2-Diphenylethane: Lacks the methyl groups and acenaphthylene core, resulting in different chemical properties and reactivity.
1,2-Bis(4-dimethoxyphenyl)ethane:
1,2-Bis(2,4,6-trimethylphenyl)ethane: Has additional methyl groups, leading to increased steric hindrance and altered reactivity
Propiedades
Número CAS |
63598-27-6 |
|---|---|
Fórmula molecular |
C30H30 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1,2-bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C30H30/c1-17-10-12-23(14-19(17)3)28-26-9-7-8-25-22(6)21(5)16-27(30(25)26)29(28)24-13-11-18(2)20(4)15-24/h7-16,28-29H,1-6H3 |
Clave InChI |
XBILUKXTAJEERS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C3=C4C2=CC=CC4=C(C(=C3)C)C)C5=CC(=C(C=C5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



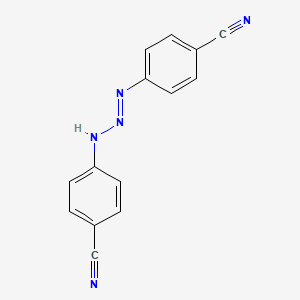
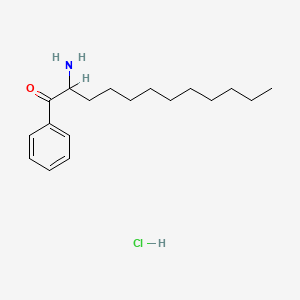
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
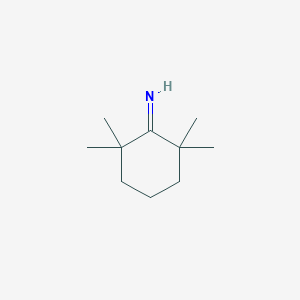
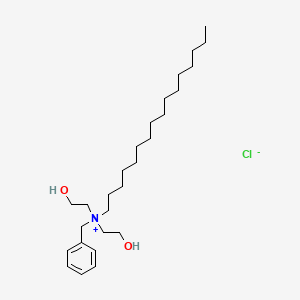
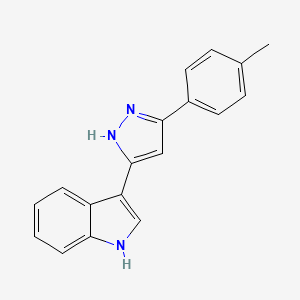
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
